Adggagm
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the use of immobilized Escherichia coli expressing amino acid ester acyltransferase, which facilitates the production of the compound through biotechnological methods . The reaction conditions often include maintaining a temperature range of 20–35°C and a pH range of 8.0–9.0 for optimal enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous production strategies. Immobilized cells are often used to enhance the stability and efficiency of the production process. Calcium alginate beads are commonly employed as the entrapment carrier for the immobilized cells, which helps maintain the desired reaction conditions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of pharmaceuticals and other biotechnological products.
Mechanism of Action
The mechanism of action of N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in enhancing protein synthesis and cellular energy production.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester include:
L-glutamine methyl ester: A simpler ester derivative of glutamine with similar biochemical properties.
N-acetylglucosamine derivatives: Compounds with structural similarities in the glucosamine moiety.
Uniqueness
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
107910-44-1 |
---|---|
Molecular Formula |
C19H33N5O10 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl 2-[2-[[2-[(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)amino]acetyl]amino]propanoylamino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-9(18(32)24-11(19(33)34-3)4-5-14(20)29)22-15(30)6-21-16(17(31)13(28)8-26)12(7-25)23-10(2)27/h7,9,11-13,16-17,21,26,28,31H,4-6,8H2,1-3H3,(H2,20,29)(H,22,30)(H,23,27)(H,24,32) |
InChI Key |
XHVUPHDJHYAXBN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
Synonyms |
ADGGAGM N-(2-acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl este |
Origin of Product |
United States |
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